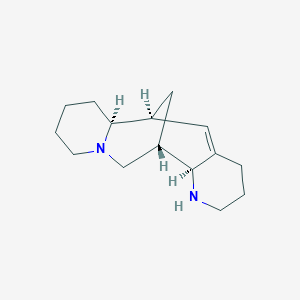

6-Epi-aloperine

Descripción

Natural Occurrence and Isolation of Quinolizidine (B1214090) Alkaloids

Quinolizidine alkaloids (QAs) are predominantly found in the plant kingdom, especially within the Leguminosae (Fabaceae) family. cabidigitallibrary.orgnih.gov Genera such as Lupinus, Sophora, Genista, Cytisus, and Baptisia are well-known producers of these compounds. cabidigitallibrary.orgnih.gov The biosynthesis of most QAs occurs in the green, aerial parts of the plants, particularly in the chloroplasts, from which they are transported via the phloem to other tissues for storage. nih.gov High concentrations are often found in the peripheral parts of seeds, bark, roots, and the leaf epidermis, where they are thought to play a role in chemical defense against herbivores due to their bitter taste. nih.gov Beyond plants, quinolizidine structures have also been identified in other natural sources, including amphibians and marine organisms. cabidigitallibrary.org

The isolation of quinolizidine alkaloids from their natural sources typically involves solvent extraction from plant material. Traditional methods often utilize aqueous alcohols or basic nonaqueous conditions to extract the alkaloids. researchgate.netrushim.ru For instance, a procedure for extracting QAs from the flowers of Spartium junceum employed ethanolic basic conditions, which proved to be efficient and selective. researchgate.net Modern extraction techniques that have gained prominence include supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction, which can offer improved efficiency and sustainability. researchgate.net

| Alkaloid Type | Representative Alkaloids | Primary Natural Sources (Genera) |

| Sparteine-type | Sparteine, Lupanine | Lupinus, Cytisus, Genista, Sophora |

| Matrine-type | Matrine, Aloperine (B1664794), Sophocarpine | Sophora, Caulophyllum |

| Cytisine-type | Cytisine, N-Methylcytisine, Anagyrine | Baptisia, Thermopsis, Genista, Spartium |

| Lupinine-type | Lupinine | Lupinus |

Stereochemical Relationship and Epimeric Significance of 6-Epi-aloperine within the Aloperine Family

Aloperine is a structurally complex quinolizidine alkaloid with multiple stereocenters. Its epimer, this compound, is a stereoisomer that differs from aloperine only in the configuration at a single carbon atom, C-6. This specific type of stereoisomerism, where two diastereomers differ at only one stereocenter, is fundamental in stereochemistry. The absolute stereochemical structure of aloperine is critical for understanding its biological interactions. nih.govresearchgate.net

The academic significance of this compound arises primarily from the field of total synthesis. Synthetic chemists often target not only the natural product itself but also its stereoisomers to demonstrate the precision of their synthetic strategies and to create libraries of related compounds for further study. The total synthesis of both (±)-aloperine and (±)-6-epi-aloperine was reported as a notable achievement, showcasing advanced synthetic methodologies. researchgate.netnih.gov

A key strategy in the synthesis of both epimers involves an aza-annulation reaction and an intermolecular Diels-Alder reaction, starting from commercially available piperidine-2-ethanol. researchgate.netnih.govunimi.it The ability to control the stereochemical outcome of these reactions is crucial for selectively producing either aloperine or its C-6 epimer. This synthetic challenge has driven the development of new methods in organic chemistry. researchgate.net The creation and study of this compound alongside its natural counterpart allow researchers to investigate structure-activity relationships, where subtle changes in 3D structure can lead to significant differences in chemical or biological properties. researchgate.net The distinct spatial arrangement of the substituent at the C-6 position in this compound compared to aloperine makes it a valuable compound for comparative studies.

| Compound | Key Structural Feature | Context of Study | Precursor Example in Synthesis |

| Aloperine | Natural configuration at C-6 | Isolation from Sophora species; Target of total synthesis | Piperidine-2-ethanol |

| This compound | Inverted configuration at C-6 | Product of stereocontrolled total synthesis | Piperidine-2-ethanol |

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H24N2 |

|---|---|

Peso molecular |

232.36 g/mol |

Nombre IUPAC |

(1S,2S,9S,10S)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |

InChI |

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15-/m1/s1 |

Clave InChI |

SKOLRLSBMUGVOY-CBBWQLFWSA-N |

SMILES isomérico |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)C=C4[C@H]3NCCC4 |

SMILES canónico |

C1CCN2CC3CC(C2C1)C=C4C3NCCC4 |

Pictogramas |

Irritant |

Sinónimos |

6-epi-aloperine Alop1 compound aloperine |

Origen del producto |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Derivatization of 6 Epi Aloperine and Its Analogues

Total Synthesis Approaches for 6-Epi-aloperine and Related Aloperine (B1664794) Stereoisomers

The total synthesis of this compound, often achieved alongside its natural counterpart aloperine, has been a subject of extensive research. These synthetic endeavors have not only provided access to these complex molecules but have also served as a platform for the development and application of novel synthetic methods.

A key strategy in the synthesis of the aloperine framework involves the use of aza-annulation reactions. researchgate.netnih.govacs.org This approach is crucial for constructing the 1,2,3,4,6,7,8,8a-octahydroquinoline system, which forms a significant portion of the molecule's core. acs.org The reaction typically involves the cyclization of a suitably functionalized precursor, leading to the formation of the nitrogen-containing ring system. For instance, an acetylenic ketone can serve as a substrate, where the initial step is the addition of a primary amine to the electrophilic triple bond, initiating the annulation cascade. acs.org This methodology has proven to be a practical and effective tool for building the foundational skeleton of aloperine and its stereoisomers. acs.org

The intermolecular Diels-Alder reaction is another cornerstone in the total synthesis of this compound and aloperine. researchgate.netnih.govacs.org This powerful cycloaddition reaction allows for the efficient construction of the six-membered ring of the octahydroquinoline core with good control over stereochemistry. wikipedia.org In a reported synthesis, a 5-alkenyl-3,4-dihydropyridin-2-one acts as the N-acylaminodiene, which reacts with a dienophile like methyl acrylate. acs.org This [4+2] cycloaddition is a critical step that establishes the relative stereochemistry of multiple chiral centers within the molecule. researchgate.netwikipedia.org The Diels-Alder reaction can, however, lead to the formation of diastereomers, including the 6-epi configuration, which can then be separated and carried forward to the final product. unimi.it

To access enantiomerically pure forms of this compound and its isomers, enantioselective synthesis strategies are paramount. One effective approach involves the use of enzymatic kinetic resolution. researchgate.netmdpi.com For instance, the resolution of racemic piperidine-2-ethanol, a key precursor, can be achieved using enzymes like lipases. mdpi.com This provides access to enantiopure building blocks that can then be elaborated into the target alkaloids. mdpi.comrsc.org

Application of Intermolecular Diels-Alder Reactions in Core Formation

Precursor Chemistry and Strategic Building Blocks in Synthesis (e.g., Piperidine-2-ethanol)

The choice of starting materials and strategic building blocks is fundamental to the success of any total synthesis. In the case of this compound, commercially available piperidine-2-ethanol has emerged as a versatile and crucial precursor. researchgate.netnih.govacs.org Its inherent stereocenter and the presence of a readily functionalizable alcohol group make it an ideal starting point for constructing the piperidine (B6355638) ring system embedded within the aloperine scaffold. researchgate.net

The synthesis often commences with the protection of the nitrogen atom of piperidine-2-ethanol, followed by modification of the ethanol (B145695) side chain to introduce the necessary functionality for subsequent cyclization reactions. acs.org This strategic use of a readily available chiral building block significantly streamlines the synthetic route to this compound and its analogues. frontiersin.org

Rational Design and Chemical Derivatization of this compound Analogues

With established synthetic routes to the core structure, researchers have turned their attention to the rational design and chemical derivatization of aloperine analogues, including those with the 6-epi stereochemistry. The goal is to explore the structure-activity relationships and potentially discover new compounds with enhanced or novel biological activities.

A primary focus of derivatization efforts has been the modification of the nitrogen atoms within the aloperine scaffold, particularly the N12 position. frontiersin.orgnih.gov The introduction of various substituents at this position can significantly impact the molecule's properties and biological activity.

Studies have shown that introducing different groups at the nitrogen can modulate the compound's anti-viral, anti-cancer, and anti-inflammatory activities. For instance, the introduction of a dichlorobenzyl group at the N12 position of aloperine resulted in a compound with potent anti-Ebola and anti-Marburg virus effects. nih.gov Another study found that a novel sulfonyl-substituted aloperine analogue, SA-49, could down-regulate the PD-L1 protein in lung cancer cells. nih.gov

These findings highlight the importance of the N-substitution pattern in fine-tuning the biological profile of aloperine-based compounds. A systematic exploration of different substituents allows for the generation of a library of analogues, which can then be screened for a variety of therapeutic applications.

Table 1: Research Findings on N-Substituted Aloperine Analogues

| Derivative | N-Substitution | Reported Bioactivity/Finding | Reference |

|---|---|---|---|

| Compound 2e | N¹²-dichlorobenzyl | Potent anti-Ebola and anti-Marburg virus effect in vitro and in vivo. | nih.gov |

| SA-49 | Sulfonyl-substituted | Down-regulated PD-L1 protein levels in non-small cell lung cancer cells. | nih.gov |

| General | N-(1-butyl) 4-trifluoromethoxy benzamide (B126) side chain | More potent anti-HIV activity. | frontiersin.org |

| General | Introduction of trifluoromethane (B1200692) sulfonyl group | More potent anti-HIV activity. | frontiersin.org |

Development of Chiral Ligands and Catalysts Based on the Aloperine Scaffold

While research specifically detailing the development of chiral ligands and catalysts from the this compound scaffold is not extensively documented in publicly available literature, significant work has been accomplished using its diastereomer, aloperine. The tetracyclic structure of aloperine, which imparts significant conformational rigidity, makes it an attractive chiral scaffold for designing new ligands for asymmetric catalysis. researchgate.netchemrxiv.org This structural framework is analogous to other successful chiral diamine ligands like sparteine, which has been widely used in asymmetric synthesis. researchgate.net

The primary approach has been to utilize the naturally occurring aloperine as a core chiral skeleton for the development of novel 1,3-diamine ligands. researchgate.netchemrxiv.org These ligands are synthesized by introducing various substituents at the N-12 position of the aloperine molecule. This modification allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the stereoselectivity of the catalytic reaction. researchgate.net

A notable application of these aloperine-derived chiral ligands is in the palladium-catalyzed asymmetric hydroarylation of ketimines. researchgate.netchemrxiv.org In this reaction, the N-substituted aloperine derivative acts as a chiral ligand that coordinates with a palladium catalyst. This chiral complex then facilitates the addition of an arylboronic acid to a ketimine, leading to the formation of chiral sulfonyl amides in high yields and with excellent enantioselectivities. researchgate.net

The stereoselectivity and the structure-activity relationship of the aloperine-based ligands have been studied. It has been observed that N-substituents with electron-donating properties tend to result in good ligands, whereas electron-withdrawing groups can lead to lower yields and enantioselectivity. researchgate.net For instance, N-alkyl substituted aloperines have demonstrated high effectiveness in the aforementioned hydroarylation reaction. researchgate.net The different binding affinities of the two nitrogen atoms within the diamine ligand to the palladium catalyst are thought to play a crucial role in the chiral induction process. researchgate.net

The successful application of the aloperine scaffold in generating highly effective chiral ligands for palladium-catalyzed reactions underscores the potential of this class of lupin alkaloids in asymmetric synthesis. researchgate.net These findings pave the way for future developments in designing novel chiral catalysts inspired by natural product skeletons. researchgate.netchemrxiv.org

| Ligand (N-Substituted Aloperine) | Substrate (Ketimine) | Product (Chiral Sulfonyl Amide) | Yield (%) | Enantiomeric Ratio (er) |

| N-H (Aloperine) | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | N-(1-phenyl-1-(p-tolyl)ethyl)-4-methylbenzenesulfonamide | 92 | 93:7 |

| N-Me | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | N-(1-phenyl-1-(p-tolyl)ethyl)-4-methylbenzenesulfonamide | 99 | 98:2 |

| N-Et | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | N-(1-phenyl-1-(p-tolyl)ethyl)-4-methylbenzenesulfonamide | 99 | 99:1 |

| N-Bu | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | N-(1-phenyl-1-(p-tolyl)ethyl)-4-methylbenzenesulfonamide | 99 | 99:1 |

| N-Bn | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | N-(1-phenyl-1-(p-tolyl)ethyl)-4-methylbenzenesulfonamide | 99 | 97:3 |

Iii. Biological Activities and Mechanistic Investigations of 6 Epi Aloperine and Its Analogues in Preclinical Models

Antineoplastic and Anticancer Mechanisms

Aloperine (B1664794) and its analogues, including 6-Epi-aloperine, have demonstrated notable antineoplastic and anticancer properties across a range of cancer cell lines. mdpi.comfrontiersin.org These effects are attributed to the modulation of several key cellular processes that are fundamental to cancer progression.

A hallmark of cancer is uncontrolled cellular proliferation, driven by a dysregulated cell cycle. mdpi.comanygenes.com Aloperine has been shown to inhibit the growth of various tumor cells by inducing cell cycle arrest at different phases. mdpi.com

In several cancer types, aloperine treatment leads to an arrest in the G1 phase of the cell cycle. For instance, in prostate cancer cells, aloperine was found to cause G1 phase arrest, an effect confirmed by an increase in the levels of p53 and p21 proteins. mdpi.com Similarly, in non-small cell lung cancer (NSCLC) cells, aloperine induced G1 phase arrest by upregulating p53 and p21, and downregulating Cyclin E, CDK2, pRb, and E2F1 proteins. mdpi.com

Conversely, G2/M phase arrest has also been a frequently observed mechanism of aloperine's antiproliferative action. Studies on human colon cancer HCT116 cells revealed that aloperine treatment led to an accumulation of cells in the G2/M phase. mdpi.comnih.gov This was accompanied by an increase in p53 and p21 and a decrease in cyclin D1 and B1. nih.gov In hepatocellular carcinoma cells, aloperine induced G2/M phase arrest by decreasing the levels of cdc25C, cdc2, and cyclin B1. mdpi.comnih.gov Similar G2/M arrest has been documented in SNU-182 liver cancer cells and HeLa cervical cancer cells. mdpi.comnih.gov Interestingly, the effect on the cell cycle can be tumor cell type-dependent, as one study reported no significant impact on the cell cycle progression in thyroid cancer cells. mdpi.com In glioblastoma cells, aloperine was found to induce G1/S cell cycle arrest. researchgate.net

Table 1: Effects of Aloperine on Cell Cycle Progression in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Affected Cell Cycle Phase | Key Molecular Changes | Citation(s) |

|---|---|---|---|---|

| Prostate Cancer | PC cells | G1 arrest | ↑ p53, ↑ p21 | mdpi.com |

| Non-Small Cell Lung Cancer | NSCLC cells | G1 arrest | ↑ p53, ↑ p21, ↓ Cyclin E, ↓ CDK2, ↓ pRb, ↓ E2F1 | mdpi.com |

| Colon Cancer | HCT116 | G2/M arrest | ↑ p53, ↑ p21, ↓ cyclin D1, ↓ B1 | mdpi.comnih.gov |

| Hepatocellular Carcinoma | Hep3B, Huh7 | G2/M arrest | ↓ cdc25C, ↓ cdc2, ↓ cyclin B1 | mdpi.comnih.gov |

| Liver Cancer | SNU-182 | G2/M arrest | ↓ GRO1 oncogene | mdpi.com |

| Cervical Cancer | HeLa | G2 arrest | - | nih.gov |

| Glioblastoma | U87, A172, GL261 | G1/S arrest | - | researchgate.netnih.gov |

Programmed cell death, including apoptosis and autophagy, is a crucial mechanism for eliminating damaged or cancerous cells. researchgate.netscielo.org Aloperine has been extensively shown to induce both apoptotic and autophagic pathways in various cancer models. mdpi.com

Apoptosis , or Type I programmed cell death, is a primary mechanism by which aloperine exerts its anticancer effects. mdpi.comnih.gov It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. mdpi.com In many cancer cell lines, including osteosarcoma, colon cancer, breast cancer, glioma, and leukemia, aloperine treatment leads to an increased Bax/Bcl-2 ratio, which is a key indicator of the intrinsic pathway. mdpi.com This is often accompanied by the cleavage and activation of caspase-3 and PARP. mdpi.com

In hepatocellular carcinoma, aloperine was shown to promote apoptosis through the intrinsic pathway by increasing cytoplasmic cytochrome c levels and the cleavage of caspases-9 and -3, and PARP. mdpi.com In human thyroid carcinoma cells, aloperine activated both intrinsic and extrinsic pathways, evidenced by the activation of caspases-9 and -8, respectively. mdpi.com Furthermore, in multiple myeloma cells, aloperine was found to activate both caspase-8 and caspase-9 dependent apoptotic pathways. researchgate.net

Autophagy , or Type II programmed cell death, is another pathway modulated by aloperine. However, its role appears to be context-dependent. In some cancers, such as thyroid cancer, aloperine has been reported to induce autophagy. nih.gov In contrast, in lung cancer cells, it was found to inhibit autophagy. nih.gov A study on glioblastoma demonstrated that aloperine targets lysosomes to inhibit late-stage autophagy, leading to cell death through both apoptosis and a form of non-apoptotic cell death called paraptosis. nih.gov

Table 2: Induction of Programmed Cell Death by Aloperine in Different Cancer Models

| Cancer Type | Cell Line(s) | Programmed Cell Death Pathway | Key Molecular Events | Citation(s) |

|---|---|---|---|---|

| Hepatocellular Carcinoma | Hep3B, Huh7 | Intrinsic Apoptosis | ↑ Cytochrome c, ↑ Cleaved Caspase-9/3, ↑ Cleaved PARP | mdpi.com |

| Osteosarcoma, Colon, Breast, Glioma, Leukemia | Various | Intrinsic Apoptosis | ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3 | mdpi.com |

| Thyroid Carcinoma | IHH-4, KMH-2 | Intrinsic & Extrinsic Apoptosis | ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-8, ↑ Cleaved Caspase-3, ↑ Cleaved PARP | mdpi.com |

| Multiple Myeloma | U266, MM.1S | Extrinsic & Intrinsic Apoptosis | ↑ Activated Caspase-8/9/3, ↓ cFLIP | mdpi.comresearchgate.net |

| Glioblastoma | U87, A172, GL261 | Apoptosis, Paraptosis, Late Autophagy Inhibition | Accumulation of LC3B, ↑ P62 | nih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. frontiersin.org Aloperine has demonstrated significant inhibitory effects on the migration and invasion of various cancer cells. mdpi.com

In breast cancer cell lines (MCF-7 and MDA-MB-231), aloperine was shown to halt motility and migration in a dose-dependent manner. mdpi.comnih.gov This was associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix. mdpi.comnih.gov Similar anti-migratory and anti-invasive effects have been observed in liver cancer and bladder cancer cells. mdpi.com In bladder cancer cells, aloperine was found to suppress migration, invasion, and adhesion, an effect linked to the upregulation of TIMP-4 and downregulation of MMP-2 and MMP-9. researchgate.net Furthermore, in HeLa cervical cancer cells, aloperine attenuated migration and invasion by inhibiting the epithelial-to-mesenchymal transition (EMT). nih.gov

Table 3: Aloperine's Inhibition of Cancer Cell Migration and Invasion

| Cancer Type | Cell Line(s) | Key Findings | Molecular Targets | Citation(s) |

|---|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibited motility and migration | ↓ MMP-2, ↓ MMP-9 | mdpi.comnih.gov |

| Bladder Cancer | T24, 5637, UM-UC-3 | Inhibited hypoxia-induced migration and invasion | ↑ E-cadherin, ↓ N-cadherin, ↓ vimentin, ↓ MMP-2, ↓ MMP-9, ↑ TIMP-4 | mdpi.comresearchgate.net |

| Liver Cancer | - | Inhibited migration and invasion | - | mdpi.com |

| Osteosarcoma | MG-63, U2OS | Inhibited invasion | ↓ MMP-2, ↓ MMP-9 | frontiersin.org |

| Cervical Cancer | HeLa | Attenuated migration and invasion | Inhibition of EMT | nih.gov |

The anticancer effects of aloperine are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer. mdpi.com

The PI3K/Akt pathway , a central regulator of cell growth, proliferation, and survival, is a key target of aloperine. mdpi.comanygenes.com In hepatocellular carcinoma, aloperine was shown to induce apoptosis and G2/M cell cycle arrest by inhibiting the PI3K/Akt signaling pathway. nih.gov Inhibition of this pathway by aloperine has also been observed in prostate cancer and colon cancer. frontiersin.orgnih.gov

The Ras/Erk pathway , another critical pathway in cell proliferation and survival, is also modulated by aloperine. anygenes.com In breast cancer cells, aloperine was found to downregulate the protein expression of Ras and phosphorylated forms of Raf and Erk, thereby blocking this signaling cascade. nih.gov This inhibition was linked to reduced proliferation and migration, and increased apoptosis. nih.gov

The mTOR/p70S6K/4E-BP1 pathway , which is downstream of PI3K/Akt and plays a crucial role in protein synthesis and cell growth, is also affected by aloperine. aginganddisease.org In bladder cancer cells, aloperine was shown to inhibit cell viability by suppressing the hypoxia-induced activation of this pathway. frontiersin.orgnih.gov

The NF-κB pathway , a key player in inflammation and cancer, is another target of aloperine. Aloperine has been shown to inhibit the activation of the NF-κB pathway, contributing to its anti-inflammatory and anticancer effects. frontiersin.orgresearchgate.net In human pulmonary vascular smooth muscle cells, aloperine inhibited the NF-κB pathway, leading to an increase in p27kip1 and a decrease in cyclin E1. frontiersin.org

The Nrf2 pathway is involved in the cellular response to oxidative stress. frontiersin.org The interaction of aloperine with the Nrf2 pathway has been noted, suggesting a role in modulating the redox state of cancer cells. mdpi.com

Recent studies have begun to explore the impact of aloperine on cancer cell metabolism. nih.govmdpi.com In intrahepatic cholangiocarcinoma (ICC) cells with a mutant IDH1, aloperine was found to have a preferential antitumor effect. researchgate.netmdpi.com Mechanistically, it is suggested that aloperine decreases glutamate (B1630785) levels by inhibiting the hydrolysis of glutamine, which in turn reduces the oncometabolite D-2-hydroxyglutarate (D-2HG). researchgate.netmdpi.com This highlights a novel mechanism of action for aloperine, linking its anticancer effects to the metabolic reprogramming of cancer cells. A study on rectal cancer cells also identified that dioscin, another natural compound, affects several metabolic pathways including D-glutamine and D-glutamate metabolism. frontiersin.org

Interventions with Intracellular Signaling Pathways (e.g., PI3K/Akt, Ras/Erk, mTOR/p70S6K/4E-BP1, NF-κB, Nrf2)

Antiviral Activities and Mechanisms of Action

In addition to its anticancer properties, aloperine and its analogues have demonstrated promising antiviral activities. mdpi.comresearchgate.net These effects are attributed to various mechanisms that interfere with the viral life cycle. nih.gov

One of the key antiviral mechanisms of aloperine is the inhibition of viral entry into host cells. researchgate.net It has been shown to disrupt protein-mediated cell-cell fusion, a process essential for the entry of many enveloped viruses. nih.govresearchgate.net Furthermore, aloperine can target host cell proteins, such as cysteine cathepsin B, to prevent viral infection. nih.govresearchgate.net

A study on aloperine-type alkaloids from the seeds of Sophora alopecuroides identified a new compound that exhibited excellent protective and curative activities against the tobacco mosaic virus (TMV). nih.gov The mechanism of this antiviral activity was found to involve the inhibition of the transcription of the TMV coat protein (TMV-CP) gene. nih.gov Additionally, the compound increased the activities of several host defense-related enzymes, including polyphenol oxidase (PPO), peroxidase (POD), superoxide (B77818) dismutase (SOD), and phenylalanine ammonia-lyase (PAL), suggesting that it enhances the host's antiviral defenses. nih.gov

Table 4: Antiviral Mechanisms of Aloperine and its Analogues

| Virus/Model | Compound | Mechanism of Action | Citation(s) |

|---|---|---|---|

| General (enveloped viruses) | Aloperine | Inhibition of viral entry via disruption of protein-mediated cell-cell fusion | nih.govresearchgate.net |

| General | Aloperine | Inhibition of viral infection by targeting host cell proteins (e.g., cysteine cathepsin B) | nih.govresearchgate.net |

| Tobacco Mosaic Virus (TMV) | Aloperine-type alkaloid (compound 15) | Inhibition of TMV-CP gene transcription; Increased host defense enzyme activities (PPO, POD, SOD, PAL) | nih.gov |

Inhibition of HIV-1 Entry through Envelope-Mediated Cell Fusion Blockade

Aloperine, a quinolizidine (B1214090) alkaloid, and its analogues have been identified as a novel class of Human Immunodeficiency Virus type 1 (HIV-1) entry inhibitors. nih.govnih.gov The primary mechanism of action is the blockade of the viral entry process, specifically by inhibiting the fusion between the viral and host cell membranes mediated by the HIV-1 envelope glycoprotein (B1211001) (Env). nih.govcaymanchem.com

HIV-1 entry is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4). frontiersin.org This binding triggers conformational changes in Env, exposing the gp41 transmembrane subunit, which facilitates membrane fusion. frontiersin.org Aloperine has been shown to inhibit this gp41-mediated membrane fusion. nih.gov Studies using cell-cell fusion assays, which model the viral fusion process, demonstrated that aloperine effectively inhibits Env-mediated fusion for both CXCR4-tropic (X4) and CCR5-tropic (R5) strains of HIV-1. nih.govnih.gov For instance, aloperine inhibited NL4-3 (X4) and YU2 (R5) envelope-mediated membrane fusion with EC₅₀ values of 1.2 µM and 1.6 µM, respectively. nih.gov

The inhibitory action of aloperine and its derivatives appears to target a step in the fusion process that is distinct from the binding sites of some other entry inhibitors. nih.gov Their effectiveness against both X4 and R5 viruses suggests a mechanism that is not dependent on coreceptor type. nih.gov Further research led to the synthesis of numerous N12-substituted aloperine derivatives to enhance antiviral potency. One such derivative, featuring an N-(1-butyl)-4-trifluoromethoxy-benzamide side chain, exhibited a significantly improved anti-HIV-1 activity with an EC₅₀ of 0.69 μM. nih.govnih.govresearchgate.net Mechanistic studies confirmed that these derivatives prevent the virus from fusing with the host cell membrane rather than blocking the initial binding of HIV-1 to its receptors. nih.gov

Inhibition of HIV-1 by Aloperine and its Analogues

| Compound | Target | Activity Metric | Value | Virus Strain(s) |

|---|---|---|---|---|

| Aloperine | HIV-1 Replication | EC₅₀ | 1.75 µM | General |

| Aloperine | Env-mediated cell-cell fusion | EC₅₀ | 1.2 µM | NL4-3 (X4) |

| Aloperine | Env-mediated cell-cell fusion | EC₅₀ | 1.6 µM | YU2 (R5) |

| Aloperine Derivative (12d) | Anti-HIV-1 Activity | EC₅₀ | 0.69 µM | General |

Anti-Influenza A Virus (IAV) Activity via Nucleoprotein Targeting

In addition to their anti-HIV effects, analogues of aloperine have demonstrated significant activity against the Influenza A Virus (IAV). nih.gov The mechanism of action for these compounds differs from that of established anti-influenza drugs like oseltamivir. nih.gov Research indicates that these aloperine derivatives specifically target the viral nucleoprotein (NP). nih.gov

The influenza virus nucleoprotein is a multifunctional and highly conserved protein essential for the viral life cycle. thno.organr.frabcam.com It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which are crucial for viral RNA transcription and replication. anr.frnih.gov The transport of NP between the cytoplasm and the nucleus is a critical step for the import/export of these RNPs and for the assembly of new virions. nih.gov By targeting the nucleoprotein, aloperine analogues interfere with these fundamental processes, thereby inhibiting viral propagation. nih.gov The high degree of conservation of the NP among different influenza A strains makes it an attractive target for developing broad-spectrum antiviral agents. anr.frabcam.com

Exploration of Broad-Spectrum Antiviral Potential (e.g., Ebola virus)

The antiviral activity of the aloperine scaffold extends beyond HIV and influenza. Research has explored the potential of its derivatives against other significant viral pathogens, including the Ebola virus (EBOV). nih.gov EBOV is a filovirus that causes severe and often fatal hemorrhagic fever in humans. chinacdc.cnnjmonline.nl

A series of aloperine derivatives substituted with a 12N-dichlorobenzyl group were synthesized and evaluated for their anti-EBOV activity. nih.gov One particular derivative, compound 2e, showed the most potent activity in in vitro assays with an EC₅₀ value of 4.8 μM. nih.gov This compound was tested in a mouse model using HIV-based pseudoviruses carrying the EBOV glycoprotein (GP), where it demonstrated a significant reduction in viral activity. nih.gov The development of broad-spectrum antivirals is a critical global health priority, and the ability of aloperine analogues to inhibit diverse viruses like HIV, IAV, and EBOV highlights the therapeutic potential of this chemical class. nih.govnih.govchinacdc.cn

Anti-inflammatory and Immunomodulatory Activities

Aloperine exhibits potent anti-inflammatory and immunomodulatory properties, which have been observed in various preclinical models. researchgate.netmdpi.comnih.gov Its mechanism of action involves the modulation of key inflammatory pathways and the reduction of pro-inflammatory cytokine production. mdpi.comscielo.br

In a mouse model of allergic contact dermatitis, topical application of aloperine was shown to reduce ear swelling and erythema. caymanchem.com This effect was associated with a significant decrease in the production of the inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). caymanchem.com Aloperine has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. nih.govresearchgate.net By inhibiting NF-κB, aloperine can downregulate the expression of numerous genes involved in inflammation. nih.govmdpi.com Further studies have shown that aloperine can also modulate the PI3K/Akt and Nrf2 pathways, which are also involved in regulating inflammation and cellular stress responses. mdpi.comnih.gov

Antimicrobial and Antifungal Research

The traditional use of Sophora alopecuroides L., the plant source of aloperine, as an antimicrobial agent is supported by modern research demonstrating the broad-spectrum antimicrobial and antifungal activities of the compound. nih.govfrontiersin.org

Aloperine has shown significant activity against the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease. nih.gov Its mechanism involves blocking the entry of the bacteria and its outer membrane vesicles into oral keratinocytes. researchgate.net This is achieved by inducing a unique microtubule arrangement in the host cells and inhibiting the expression of fimA, a gene essential for the fimbriae that P. gingivalis uses for attachment. nih.gov Beyond its antibacterial effects, aloperine and its derivatives have also been investigated for antifungal properties, contributing to their profile as broad-spectrum antimicrobial agents. nih.govmdpi.com

Cardioprotective and Vascular Modulatory Effects

Aloperine has demonstrated significant protective effects on the cardiovascular system in several preclinical models. researchgate.netnih.govjacc.org These effects are attributed to its ability to modulate various cellular processes involved in cardiovascular health, including reducing myocardial injury, improving hemodynamics, and modulating vascular function. researchgate.netnih.govnih.gov

In a model of myocardial ischemia-reperfusion (I/R) injury, aloperine was found to limit the infarct size, attenuate histological damage, and inhibit cardiac apoptosis. nih.gov Mechanistically, these cardioprotective effects were linked to the activation of the ERK1/2/β-catenin signaling pathway. nih.gov Furthermore, aloperine helps alleviate vascular remodeling associated with hypertension by inhibiting the proliferation and migration of vascular smooth muscle cells and fibroblasts. nih.govresearchgate.net It can also induce vessel dilation by directly binding to and activating KCNQ5 potassium channels on vascular smooth muscle cells, leading to K⁺ influx. nih.govresearchgate.net

Amelioration of Endothelial Dysfunction and Oxidative Stress

A key aspect of aloperine's cardioprotective activity is its ability to combat endothelial dysfunction and oxidative stress, which are underlying factors in many cardiovascular diseases like atherosclerosis. nih.govimrpress.commdpi.comimrpress.com Endothelial dysfunction is characterized by reduced bioavailability of nitric oxide (NO) and an increase in inflammation and oxidative stress. mdpi.com

Aloperine has been shown to protect human umbilical vein endothelial cells (HUVECs) from injury induced by oxidized low-density lipoprotein (ox-LDL), a major contributor to atherosclerosis. nih.gov It achieves this by reducing the expression of inflammatory and adhesion molecules such as IL-6, MCP-1, VCAM-1, and E-selectin. nih.govnih.gov Aloperine also mitigates oxidative stress by decreasing the expression of NADPH oxidase subunits NOX2 and NOX4, which are major sources of reactive oxygen species (ROS) in the vasculature. caymanchem.comnih.gov By reducing ROS levels and restoring the balance of antioxidant enzymes, aloperine helps to preserve endothelial function and protect against vascular damage. caymanchem.comnih.gov

Cardioprotective and Vasculoprotective Mechanisms of Aloperine

| Effect | Mechanism | Model System |

|---|---|---|

| Amelioration of Endothelial Dysfunction | Reduces expression of IL-6, MCP-1, VCAM-1, E-selectin | ox-LDL-induced HUVECs |

| Reduction of Oxidative Stress | Decreases expression of NOX2 and NOX4 | Pulmonary Hypertension Rat Model |

| Cardioprotection against I/R Injury | Activates ERK1/2/β-catenin signaling pathway | Myocardial I/R Model |

| Vasodilation | Activates KCNQ5 potassium channels | Vascular Smooth Muscle Cells |

| Inhibition of Vascular Remodeling | Inhibits proliferation/migration of VSMCs and fibroblasts | Hypertension Models |

Regulation of Vascular Smooth Muscle Cell Proliferation and Migration

There is no specific information available in the reviewed literature regarding the regulation of vascular smooth muscle cell proliferation and migration by this compound. Research has primarily centered on aloperine, which has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, contributing to its cardiovascular-protective effects. nih.gov

Interaction with Ion Channels (e.g., KCNQ5) and Vasodilation Mechanisms

Specific studies detailing the interaction of this compound with ion channels, such as the potassium channel KCNQ5, and its associated vasodilation mechanisms, have not been identified in the reviewed scientific literature. In contrast, its stereoisomer, aloperine, is recognized as a KCNQ5 activator, which contributes to its vasodilatory properties. nih.gov

Neurobiological Research and Neuroprotective Mechanisms

Detailed neurobiological research and specific neuroprotective mechanisms attributed to this compound are not described in the available literature. The neuroprotective effects observed in various studies, such as protection against oxidative stress-induced apoptosis in neuronal cells, are credited to aloperine. smolecule.com

Insecticidal and Nematocidal Activities

While aloperine has been reported to possess significant insecticidal and nematocidal activities, specific studies on these properties for this compound are lacking in the reviewed literature. nih.govmdpi.com Research into the insecticidal properties of related quinolizidine alkaloids has been conducted, but data singling out this compound is not present. mdpi.comresearchgate.net

Iv. Structure Activity Relationship Sar Studies and Stereochemical Impact

Identification of Key Pharmacophores and Essential Structural Motifs for Bioactivity

SAR studies on aloperine (B1664794) and its derivatives have identified several key structural features that are essential for their biological activities. These findings provide a foundational understanding for the targeted design of more potent and selective compounds.

The core tetracyclic quinolizidine (B1214090) skeleton is the fundamental scaffold responsible for the general bioactivity of this class of alkaloids. acs.org Modifications to this core structure have been shown to significantly impact pharmacological effects. For instance, the C16-C17 double bond and the nitrogen atom at position 12 (N12) have been identified as important structural motifs that are frequently modified to enhance the activities of aloperine. nih.govresearchgate.netresearchgate.net

The presence and orientation of substituents on the quinolizidine rings play a critical role in defining the specific biological activities. For example, the introduction of a hydroxyl group at certain positions can enhance interactions with biological targets. mdpi.com The planarity and rigidity of the ring system also contribute to its binding affinity with various receptors and enzymes.

The diazatetracyclic moiety, a common feature in aloperine-type alkaloids, is a key contributor to their diverse pharmacological profile, which includes antitumor, anti-inflammatory, and antiviral properties. acs.orgresearchgate.net The specific arrangement of the nitrogen atoms within this structure is crucial for these activities. Aloperine-type alkaloids, including 6-epi-aloperine, are characterized by a sparteine-like structure with the distinguishing feature of a nitrogen atom at the N-12 position in ring D. acs.org

Further research into the derivatization of the aloperine scaffold continues to uncover new pharmacophores. For instance, the development of aloperine derivatives like SA-49 has shown that modifications can lead to novel mechanisms of action, such as the induction of lysosomal degradation of PD-L1. nih.gov

Table 1: Key Structural Features and Their Impact on Bioactivity

| Structural Motif | Importance for Bioactivity |

| Tetracyclic Quinolizidine Skeleton | Fundamental for general biological activity. acs.org |

| C16-C17 Double Bond | Important for enhancing pharmacological activities. nih.govresearchgate.netresearchgate.net |

| N12 Atom | A key site for modification to improve bioactivity. nih.govresearchgate.netresearchgate.net |

| Diazatetracyclic Moiety | Contributes to antitumor, anti-inflammatory, and antiviral properties. acs.orgresearchgate.net |

| Substituent Groups | Orientation and type of substituents influence specific biological actions. mdpi.com |

Elucidation of the Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, influencing its efficacy and selectivity. ijpsjournal.comnumberanalytics.comnumberanalytics.comrijournals.com

The absolute stereochemical structure of aloperine is crucial for understanding its biological processes. nih.gov The existence of stereoisomers, such as this compound, highlights the importance of stereospecificity in drug action. The synthesis of racemic aloperine and this compound has been a significant step in allowing for the investigation of their distinct properties. researchgate.net

The orientation of substituents and the conformation of the quinolizidine rings are determined by the stereocenters within the molecule. Even subtle changes in stereochemistry, such as the epimerization at the C-6 position that differentiates aloperine from this compound, can lead to considerable differences in biological activity. This is because the spatial arrangement of functional groups dictates the binding affinity and orientation within the active site of a target protein.

For instance, in the context of antiviral activity against the tobacco mosaic virus (TMV), the addition of a 6-hydroxyl group to the aloperine molecule was found to enhance its interaction with TMV RNA, thereby improving its antiviral efficacy. mdpi.com This demonstrates that specific stereochemical configurations can lead to more favorable interactions with biological macromolecules.

The study of stereoisomers is essential for developing drugs with improved therapeutic indices. Often, one enantiomer or diastereomer is significantly more active or has a better safety profile than its counterparts. ijpsjournal.com Therefore, the stereoselective synthesis of aloperine analogs is a key strategy in medicinal chemistry. researchgate.net

Principles of Rational Design for Enhanced Bioactivity and Specificity

The insights gained from SAR and stereochemical studies form the basis for the rational design of novel this compound derivatives with enhanced bioactivity and specificity. The goal of rational drug design is to create molecules that interact with a specific target to produce a desired therapeutic effect with minimal off-target effects.

Key principles in the rational design of this compound analogs include:

Targeted Modification of Key Pharmacophores: Based on SAR data, specific modifications to the C16-C17 double bond and the N12 atom can be systematically explored to optimize activity. nih.govresearchgate.netresearchgate.net

Stereoselective Synthesis: The development of synthetic methods that allow for the precise control of stereochemistry is paramount. researchgate.net This enables the production of pure stereoisomers, allowing for the evaluation of their individual pharmacological profiles and the selection of the most potent and selective isomer.

Computational Modeling: In-silico techniques, such as docking simulations, can be employed to predict the binding of designed analogs to their biological targets. This can help in prioritizing compounds for synthesis and biological testing.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties.

Introduction of New Functional Groups: The addition of new functional groups can create new interactions with the target protein, potentially leading to enhanced binding affinity and efficacy. For example, the introduction of aminophenanthroindolizidine moieties has been explored to improve anti-TMV activity. mdpi.com

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with improved therapeutic potential for a range of diseases, including cancer, inflammatory disorders, and viral infections. mdpi.comfrontiersin.org

V. Advanced Analytical and Methodological Approaches in 6 Epi Aloperine Research

Sophisticated Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of 6-epi-aloperine, like its isomer aloperine (B1664794), relies on a combination of advanced spectroscopic methods. chemicalbook.comfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose. chemicalbook.com

High-field NMR spectroscopy, including one- and two-dimensional techniques, is instrumental in assigning the ¹H and ¹³C chemical shifts of the quinolizidine (B1214090) ring system. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information on atom connectivity and the spatial arrangement of functional groups. numberanalytics.com For instance, the total synthesis of (±)-aloperine and (±)-6-epi-aloperine was confirmed using such spectroscopic methods. researchgate.netunimi.itnih.gov High-resolution mass spectrometry (HRMS) is also employed to determine the precise molecular weight and elemental composition, further confirming the compound's identity. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgsemanticscholar.org In studies involving derivatives of aloperine, NMR and HRMS are standard for structural verification. nih.govsemanticscholar.org

Table 1: Spectroscopic Data for a this compound related compound frontiersin.org

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | 4.53 (s, 1H), 3.39 (ddd, J = 11.1, 9.0, 4.5 Hz, 1H), 2.96 (d, J = 11.2 Hz, 1H), 2.84 (d, J = 11.4 Hz, 1H), 2.25–1.98 (m, 4H), 1.88–1.59 (m, 6H), 1.37–1.22 (m, 3H) |

| ¹³C NMR | Chemical Shift (δ) | 72.76, 68.92, 56.25, 56.01, 34.12, 28.82, 25.79, 24.28, 23.45 |

| HRMS-MALDI | m/z | [M+H]⁺ Calculated: 156.0543; Found: 156.0546 |

| This table presents example spectroscopic data for a related piperidine (B6355638) derivative, illustrating the types of information obtained from these analyses. |

Chromatographic and Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the purification of this compound and for the analytical separation of its isomers. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and content of aloperine and its related alkaloids in plant extracts. researchgate.net

For the separation of complex mixtures of alkaloids from sources like Sophora alopecuroides, advanced methods such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are utilized. frontiersin.orgnih.govresearchgate.net This powerful technique allows for the rapid identification and characterization of numerous alkaloids in a single run. nih.govresearchgate.net For instance, a UPLC-Q-TOF-MS/MS method was established to analyze alkaloids in the seeds of Sophora flavescens and Sophora alopecuroides, demonstrating high similarity in their alkaloid profiles. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been developed for the quantitative analysis of quinolizidine alkaloids. medscape.com

The separation of isomers like aloperine and this compound can be challenging. Chiral HPLC columns, such as the Chiralcel® AD-RH RP column, have been used to achieve their separation. unimi.it

Table 2: Chromatographic Methods for Alkaloid Analysis in Sophora Species

| Technique | Application | Key Findings |

| UPLC-Q-TOF-MS/MS | Analysis of alkaloids in Sophora flavescens and S. alopecuroides seeds. nih.gov | Determined the presence and content of 7 major alkaloids, showing similar profiles between the two species. nih.gov |

| HPLC | Determination of aloperine in branches and leaves of S. alopecuroides. researchgate.net | Established a simple and accurate method for quantification, revealing a high content in the leaves. researchgate.net |

| UPLC-ESI-Q-ToF MS | Analysis of alkaloids in Sophora alopecuroides seeds. frontiersin.org | Detected various alkaloids by comparing mass spectra with authentic standards. frontiersin.org |

| Chiral HPLC | Separation of (±)-aloperine and (±)-6-epi-aloperine. unimi.it | Utilized a Chiralcel® AD-RH RP column for isomer separation. unimi.it |

Metabolomics and Other Omics-Based Studies for Biological Pathway Elucidation

Omics technologies, including metabolomics, proteomics, and transcriptomics, provide a holistic view of the biological systems interacting with this compound and its plant source, Sophora alopecuroides. frontiersin.orgmdpi.comresearchgate.net These approaches are crucial for understanding the biosynthesis of alkaloids and their roles in the plant, as well as their effects on other organisms. nih.gov

Metabolomics studies, often employing LC-MS based platforms, have been used to characterize the metabolic profile of Sophora species. capes.gov.bracs.org For example, an untargeted metabolomics approach revealed the presence of aloperine and other alkaloids in various samples. acs.org Such studies help in understanding the chemical diversity and biosynthetic pathways within the plant. nih.gov

Proteomics studies on Sophora alopecuroides have provided insights into the plant's response to environmental stress, such as salinity, and have identified proteins involved in secondary metabolite biosynthesis. frontiersin.orgnih.gov A study using Tandem Mass Tag (TMT)-based proteomics identified numerous differentially abundant proteins under salt stress, some of which are related to the biosynthesis of secondary metabolites. frontiersin.orgnih.gov

These multi-omics approaches are powerful tools for discovering the genes and pathways involved in the production of biologically active compounds like this compound and for understanding their ecological and pharmacological significance. mdpi.com

Computational Chemistry and Molecular Modeling for Mechanism Prediction and Drug Design

Computational chemistry and molecular modeling have emerged as powerful predictive tools in the study of this compound and related alkaloids. eurekaselect.com These methods are used to predict the interactions of these compounds with biological targets, elucidate potential mechanisms of action, and guide the design of new derivatives with improved properties. unimi.iteurekaselect.com

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) to a protein target. frontiersin.orgnih.govfrontiersin.orgresearchgate.net For example, molecular docking studies have been used to investigate the interaction of aloperine with various protein targets, providing insights into its potential pharmacological effects. frontiersin.orgnih.govfrontiersin.org In one study, docking simulations suggested a stable binding of aloperine to the KCND2 potassium channel, which was supported by experimental data. frontiersin.orgnih.gov Another study used molecular docking to screen alkaloids from Sophora alopecuroides against a P-glycoprotein from Haemonchus contortus, identifying aloperine as having a strong binding affinity. frontiersin.org

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating their dynamic behavior over time. frontiersin.org This provides a more detailed picture of the stability of the complex and the key interactions involved. frontiersin.org

Table 3: Examples of Molecular Docking Studies with Aloperine

| Target Protein | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) | Predicted Outcome | Reference |

| KCND2 | -3.990 | -30.68 | Stable binding | frontiersin.orgnih.gov |

| KCND3 | -2.106 | -10.67 | Less stable binding | frontiersin.orgnih.gov |

| HC-Pgp | -6.83 | Not Reported | Strong binding affinity | frontiersin.org |

| This table showcases the application of molecular docking to predict the binding of aloperine to different protein targets. |

Vi. Future Research Directions and Translational Potential in Basic and Preclinical Science

Exploration of Novel and Sustainable Synthetic Pathways for 6-Epi-aloperine and its Analogues

The chemical synthesis of this compound is intrinsically linked to that of its isomer, aloperine (B1664794). The total synthesis of a racemic mixture of both compounds has been achieved, providing a foundational methodology. nih.govacs.org This approach notably starts from the commercially available piperidine-2-ethanol and employs crucial chemical reactions such as an aza-annulation and an intermolecular Diels-Alder reaction to construct the complex tetracyclic core. nih.govfrontiersin.orgunimi.it

However, future efforts must prioritize the development of more efficient and sustainable synthetic routes. A significant advancement would be the establishment of stereoselective syntheses that can yield this compound directly, avoiding the formation of its diastereomer and eliminating the need for challenging purification steps. Drawing inspiration from advances in "green chemistry," these new pathways should aim to be highly efficient, utilize non-hazardous solvents, and minimize waste. researchgate.net

A particularly promising avenue is the use of chemoenzymatic strategies. researchgate.netmdpi.com Enzyme-assisted methods, such as those employing laccase for selective oxidations or lipases for kinetic resolutions, could introduce high enantioselectivity into the synthetic sequence. researchgate.netmdpi.com By utilizing enzymes to set the critical stereocenters early in the synthesis, it may be possible to exclusively form the this compound backbone. Such methods not only offer improved purity and yield but also align with the principles of sustainable chemistry.

| Synthetic Strategy | Key Reactions | Starting Material | Future Goal |

| Current Total Synthesis | Aza-annulation, Intermolecular Diels-Alder nih.gov | Piperidine-2-ethanol nih.govfrontiersin.org | Stereoselective synthesis of this compound |

| Future Chemoenzymatic Synthesis | Enzymatic kinetic resolution, Laccase-mediated oxidation researchgate.netmdpi.com | Racemic 2-piperidineethanol (B17955) researchgate.net | Sustainable, highly enantioselective production |

Discovery of Undiscovered Biological Activities and Therapeutic Targets

Research into the parent compound, aloperine, has revealed a broad spectrum of pharmacological activities, providing a valuable roadmap for investigating this compound. Aloperine is known to possess antitumor, antiviral, anti-inflammatory, and cardiovascular-protective properties. nih.govresearchgate.netmdpi.comfrontiersin.org Its mechanisms often involve the modulation of key signaling pathways, including PI3K/Akt, Ras/Erk, and NF-κB. frontiersin.orgmdpi.comnih.gov

A primary future objective is to systematically screen this compound to determine if it shares these activities and to uncover novel biological functions. Given that stereochemistry can profoundly influence biological effect, this compound may exhibit different potency or even a distinct pharmacological profile compared to aloperine.

Recent studies have shown that aloperine is particularly effective against intrahepatic cholangiocarcinoma (ICC) cells that harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. mdpi.com It was found to selectively inhibit these cancer cells by decreasing the levels of the oncometabolite D-2-hydroxyglutarate (D-2HG). mdpi.com This finding opens up an exciting avenue of research to investigate if this compound has a similar or even more potent effect on cancers with specific genetic alterations. Future studies should employ metabolomic and proteomic approaches to identify new molecular targets and elucidate the pathways through which this compound exerts its effects.

| Known Biological Activity of Aloperine | Associated Signaling Pathway/Target | Potential Therapeutic Area for this compound |

| Antitumor | PI3K/Akt, Ras/Erk, p53, Caspases frontiersin.orgnih.gov | Various Cancers (e.g., Leukemia, Colon, Prostate) frontiersin.orgnih.gov |

| Anti-ICC (mutant IDH1) | Decreased D-2HG levels mdpi.com | IDH1-mutant Cholangiocarcinoma and other cancers mdpi.com |

| Antiviral | Targeting viral entry and replication nih.gov | Influenza, Ebola, HIV frontiersin.orgnih.gov |

| Cardiovascular Protection | KCNQ5 potassium channels, NF-κB nih.govresearchgate.netfrontiersin.org | Hypertension, Arrhythmia researchgate.netfrontiersin.org |

| Anti-inflammatory | NF-κB, IL-10 modulation | Inflammatory disorders, Neuropathic pain |

Development of this compound as a Chemical Probe for Biological Pathway Elucidation

The well-defined structure and potent biological activity of this compound make it an excellent candidate for development into a chemical probe. rsc.org Chemical probes are powerful tools used to selectively interact with and study the function of proteins and biological pathways in their native cellular environment. nih.gov

Future research should focus on synthesizing derivatives of this compound that incorporate reporter tags, such as alkynes or fluorophores, without disrupting the core pharmacophore responsible for its biological activity. nih.gov These tagged analogues would enable a range of applications. For instance, an alkyne-functionalized probe could be used in activity-based protein profiling (ABPP) experiments to covalently label its protein targets, allowing for their subsequent enrichment and identification by mass spectrometry. A fluorescent probe could be used to visualize the subcellular localization of its targets in real-time via microscopy.

Developing this compound into a chemical probe would provide an unbiased method to definitively identify its binding partners and would be invaluable for deconvoluting the complex signaling networks it modulates, such as the PI3K/Akt pathway. rsc.org

Design and Preclinical Validation of Next-Generation Analogues with Improved Biological Efficacy and Specificity

The aloperine scaffold has proven to be a malleable platform for medicinal chemistry. frontiersin.org Structural modifications have led to the creation of analogues with significantly enhanced potency and novel activities. For example, the introduction of specific side chains or sulfonyl groups has yielded derivatives with improved anti-HIV and anti-Influenza A virus (IAV) activity. frontiersin.orgnih.gov

A key future direction is to apply a similar strategy to this compound. A diversity-oriented synthesis approach could be used to generate a library of next-generation analogues. Systematic modifications could be focused on sites known to be important for activity, such as the N12 atom and the C16-C17 double bond, to optimize the molecule's interaction with its biological targets. frontiersin.org The goals of such a program would be to:

Enhance potency against known targets, such as mutant IDH1. mdpi.com

Improve selectivity to minimize off-target effects.

Fine-tune pharmacokinetic properties for better in vivo performance.

These novel analogues must then undergo rigorous preclinical validation. nih.gov This involves testing their efficacy in relevant in vitro models, such as cancer cell lines with specific genetic backgrounds, and subsequently in in vivo animal models that mimic human diseases. nih.govresearchgate.net For example, analogues designed as anticancer agents could be tested in xenograft mouse models, while those targeting inflammation could be assessed in induced models of atopic dermatitis or arthritis. nih.govresearchgate.net

| Parent Compound | Analogue Modification | Improved Activity | Reference |

| Aloperine | N-(1-butyl) 4-trifluoromethoxy benzamide (B126) side chain | More potent anti-HIV activity | frontiersin.org |

| Aloperine | Introduction of a sulfonyl moiety on the N12 atom | Enhanced potency against wild-type and resistant HIV | frontiersin.org |

| Aloperine | N12 dichlorobenzyl group ("compound 2e") | Potent anti-Ebola virus activity | nih.gov |

| Aloperine | Various proprietary modifications | Improved anti-Influenza A Virus (IAV) activity | nih.gov |

This systematic process of design, synthesis, and preclinical validation holds the potential to translate the promising biological activity of the this compound scaffold into next-generation therapeutic candidates.

Q & A

Q. How can interdisciplinary teams optimize resource allocation for this compound research?

- Methodological Answer : Develop a shared repository for synthetic protocols, spectral data, and bioactivity results. Assign roles based on expertise: organic chemists (synthesis), pharmacologists (in vivo models), and data scientists (multi-omics integration). Use project management frameworks (e.g., Agile) to align milestones with funding cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.